5-(4-Nitro-phenyl)-1-p-tolyl-3-p-tolylamino-1,5-dihydro-pyrrol-2-one
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Overview
Description
5-(4-Nitro-phenyl)-1-p-tolyl-3-p-tolylamino-1,5-dihydro-pyrrol-2-one: is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a tolyl group, and a dihydropyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitro-phenyl)-1-p-tolyl-3-p-tolylamino-1,5-dihydro-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to introduce the tolyl and dihydropyrrolone groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent functionalization reactions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Nitro-phenyl)-1-p-tolyl-3-p-tolylamino-1,5-dihydro-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Nitro-phenyl)-1-p-tolyl-3-p-tolylamino-1,5-dihydro-pyrrol-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine: Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 5-(4-Nitro-phenyl)-1-p-tolyl-3-p-tolylamino-1,5-dihydro-pyrrol-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dihydropyrrolone core can interact with various biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-Nitrophenol: A simpler compound with a nitrophenyl group, used as a precursor in various chemical syntheses.
1,3,5-Trisubstituted Pyrazolines: Compounds with similar aromatic and nitrogen-containing structures, known for their antimicrobial activity.
Indole Derivatives: Compounds with a similar aromatic core, widely studied for their diverse biological activities.
Uniqueness: What sets 5-(4-Nitro-phenyl)-1-p-tolyl-3-p-tolylamino-1,5-dihydro-pyrrol-2-one apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure provides a versatile platform for the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
4-(4-methylanilino)-1-(4-methylphenyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-3-9-19(10-4-16)25-22-15-23(18-7-13-21(14-8-18)27(29)30)26(24(22)28)20-11-5-17(2)6-12-20/h3-15,23,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHVZGJZPNESJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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